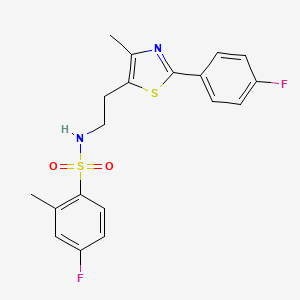

4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O2S2/c1-12-11-16(21)7-8-18(12)27(24,25)22-10-9-17-13(2)23-19(26-17)14-3-5-15(20)6-4-14/h3-8,11,22H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXJYNAKMTWWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of new biochemical assays.

Medicine

Medicinally, 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methylbenzenesulfonamide has potential as a drug candidate due to its structural similarity to known pharmacophores. It may exhibit antibacterial, antifungal, or anticancer activities, making it a subject of interest in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. The fluorinated aromatic rings can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s key structural motifs include:

- Thiazole core : A 4-methylthiazol-5-yl group linked to a 4-fluorophenyl substituent.

- Sulfonamide group : A 2-methyl-4-fluorobenzenesulfonamide connected via an ethyl chain.

Table 1: Structural Comparison of Sulfonamide-Containing Heterocycles

Physicochemical and Spectral Properties

IR spectroscopy :

- The target compound’s sulfonamide group would exhibit ν(S=O) stretches near 1150–1350 cm⁻¹, while the thiazole’s C-S and C=N vibrations appear at 1250–1350 cm⁻¹ and 1500–1600 cm⁻¹, respectively.

- In contrast, triazole-thiones (Compounds [7–9]) show ν(C=S) at 1247–1255 cm⁻¹ and lack ν(S-H) bands, confirming tautomeric stability .

NMR :

- The 4-fluorophenyl group in the target compound would display characteristic ¹⁹F NMR shifts near -110 to -120 ppm, similar to Pruvanserin’s fluorophenethyl moiety .

Biologische Aktivität

4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methylbenzenesulfonamide is a compound belonging to the sulfonamide class, characterized by its complex structure that includes a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methylbenzenesulfonamide is C18H19F2N3O2S. Its structure can be broken down into several functional groups that contribute to its biological activity:

| Component | Description |

|---|---|

| Sulfonamide | Known for diverse biological activities, particularly in antimicrobial applications. |

| Thiazole Ring | Associated with various pharmacological properties, enhancing the compound's potential as a therapeutic agent. |

| Fluorinated Aromatic Rings | May enhance lipophilicity and bioavailability, affecting pharmacokinetics. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole moiety and fluorinated aromatic rings can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with target enzymes or receptors involved in cell proliferation and infection pathways.

Anticancer Activity

Research indicates that compounds similar to 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methylbenzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that related thiazole derivatives can inhibit tumor cell growth in vitro. The mechanism often involves induction of apoptosis and cell cycle arrest in cancer cell lines.

Case Study:

A study involving thiazole derivatives demonstrated that certain compounds exhibited IC50 values as low as 1.30 μM against HepG2 liver cancer cells, indicating potent antitumor activity .

Antibacterial Activity

The sulfonamide group is known for its antibacterial properties. Compounds containing this functional group have been shown to inhibit bacterial growth by interfering with folate synthesis. For example, related thiazole compounds have demonstrated moderate to good antibacterial activity against various strains .

Synthesis and Reaction Pathways

The synthesis of 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. Key synthetic routes include:

- Cyclization of Precursors: Formation of the thiazole ring under acidic or basic conditions.

- Electrophilic Aromatic Substitution: Introduction of fluorinated aromatic rings using reagents like N-fluorobenzenesulfonimide.

- Functional Group Modifications: Reactions such as oxidation and reduction to modify the compound for enhanced activity.

Research Applications

The unique structure of 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methylbenzenesulfonamide makes it a valuable candidate for various research applications:

- Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer and bacterial infections.

- Biological Studies: Investigating interactions with biological macromolecules to understand its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.